2-Dodecyl-1,3-benzothiazole

Description

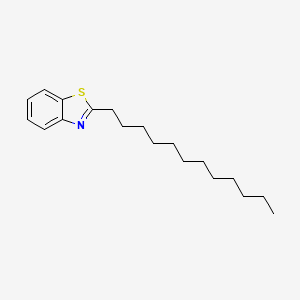

Structure

3D Structure

Properties

CAS No. |

142023-38-9 |

|---|---|

Molecular Formula |

C19H29NS |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

2-dodecyl-1,3-benzothiazole |

InChI |

InChI=1S/C19H29NS/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3 |

InChI Key |

YMSKAIOGNNOEJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Dodecyl-1,3-Benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-dodecyl-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. This document details experimental protocols, presents key characterization data in a structured format, and visualizes the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminothiophenol with either dodecanoic acid or dodecanal. Both methods offer efficient routes to the desired product.

Synthesis via Condensation with Dodecanoic Acid

This method involves the direct condensation of 2-aminothiophenol with dodecanoic acid (lauric acid), often facilitated by a dehydrating agent or under conditions that remove water. A plausible reaction scheme is the utilization of polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures.

Experimental Protocol:

A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and dodecanoic acid (2.00 g, 10 mmol) in polyphosphoric acid (20 g) is heated to 220°C for 4 hours with stirring. After cooling to approximately 100°C, the reaction mixture is poured into a beaker of ice water. The resulting precipitate is collected by filtration, washed with a 10% sodium carbonate solution until the washings are neutral, and then washed with water. The crude product is purified by recrystallization from ethanol to afford this compound.

Synthesis via Condensation with Dodecanal

An alternative and often milder route involves the condensation of 2-aminothiophenol with dodecanal, followed by an oxidative cyclization step. This can be performed in a one-pot synthesis.

Experimental Protocol:

To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (50 mL), dodecanal (1.84 g, 10 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Subsequently, an oxidizing agent such as 30% hydrogen peroxide (2 mL) is added dropwise, and the reaction is stirred for an additional 2 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | Ar-H |

| 7.88 | d | 1H | Ar-H |

| 7.48 | t | 1H | Ar-H |

| 7.37 | t | 1H | Ar-H |

| 3.15 | t | 2H | -CH2- (adjacent to benzothiazole) |

| 1.85 | quint | 2H | -CH2- |

| 1.45-1.20 | m | 18H | -(CH2)9- |

| 0.88 | t | 3H | -CH3 |

Table 2: 13C NMR Spectral Data of this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=N |

| 153.8 | Ar-C |

| 134.5 | Ar-C |

| 126.1 | Ar-CH |

| 125.0 | Ar-CH |

| 122.8 | Ar-CH |

| 121.6 | Ar-CH |

| 34.2 | -CH2- (adjacent to benzothiazole) |

| 31.9 | -CH2- |

| 29.6 | -(CH2)n- |

| 29.5 | -(CH2)n- |

| 29.3 | -(CH2)n- |

| 29.1 | -(CH2)n- |

| 28.8 | -CH2- |

| 22.7 | -CH2- |

| 14.1 | -CH3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3060 | w | Aromatic C-H stretch |

| 2955, 2920, 2850 | s | Aliphatic C-H stretch |

| 1615 | m | C=N stretch (benzothiazole ring) |

| 1560, 1460, 1430 | m | Aromatic C=C stretch |

| 1240 | m | C-N stretch |

| 750, 725 | s | C-H out-of-plane bending (aromatic) |

s = strong, m = medium, w = weak

Mass Spectrometry

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 303 | 100 | [M]+ (Molecular Ion) |

| 176 | 45 | [M - C9H19]+ |

| 148 | 80 | [Benzothiazole-CH2]+ |

| 135 | 30 | [Benzothiazole]+ |

Visualized Workflows

Synthesis Pathway

Caption: Synthesis of this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

The Diverse Biological Activities of Long-Chain 2-Alkyl-Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, long-chain 2-alkyl-benzothiazoles are of particular interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to facilitate further research and drug development in this area.

Anticancer Activity

Long-chain 2-alkyl-benzothiazoles have demonstrated significant potential as anticancer agents, with studies revealing their ability to induce apoptosis and inhibit cancer cell proliferation across various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various 2-substituted benzothiazole derivatives, including those with alkyl chains, on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Chlorophenyl)-1,3-benzothiazole | Klebsiella sp. | - | [1] |

| 2-(4-Bromophenyl)-1,3-benzothiazole | Salmonella sp. | - | [1] |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11a) | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | MIC = 0.10–0.25 mg/ml | [2] |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11b) | S. aureus, L. monocytogenes | MIC = 0.15 mg/ml | [2] |

| Pyrazole-thiazole hybrid of benzothiazole (63a) | B. subtilis | MIC = 1.9 µg/ml | [2] |

| Benzothiazole derivative (133) | S. aureus, E. coli | MIC = 78.125 µg/ml | [2] |

| 2-substituted benzothiazole (5a, 5c) | Escherichia coli, Bacillus licheniformis | MIC = 0.027 – 0.060 mg/ml | [3] |

| 2-substituted benzothiazole (6) | Bacillus cereus, Staphylococcus aureus | MIC = 0.031 mg/ml | [3] |

| 2-Thioether-benzothiazole | c-Jun N-terminal kinase (JNK) inhibition | IC50 = 6.5 µM | [4] |

| 2-aminobenzothiazole hybrid (4a) | HCT-116, HEPG-2, MCF-7 | IC50 = 5.61, 7.92, 3.84 µM | [5] |

| 2-aminobenzothiazole hybrid (4e) | Breast cancer cell line | IC50 = 6.11 µM | [5] |

| 2-aminobenzothiazole hybrid (8a) | Breast cancer cell line | IC50 = 10.86 µM | [5] |

| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B inhibition | IC50 < 0.0046 µM | [6] |

| 2-methylbenzo[d]thiazole derivative (5e) | MAO-A inhibition | IC50 < 0.132 µM | [6] |

Note: '-' indicates that the specific quantitative data was not provided in the cited source.

Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain benzothiazole derivatives can disrupt the mitochondrial membrane potential and arrest the cell cycle in the sub-G1 phase, leading to cell death[7]. Furthermore, some derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and monoamine oxidase B (MAO-B)[5][6].

One of the proposed mechanisms involves the NF-κB/COX-2/iNOS signaling pathway, although the exact molecular interactions are still under investigation[6].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

Culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Benzothiazole compounds of interest

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds (e.g., 5, 25, 50, 75, and 100 μM) for a specified duration (e.g., 48 hours)[8]. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included[7].

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Long-chain 2-alkyl-benzothiazoles have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for several 2-substituted benzothiazoles against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (mg/ml) | Reference |

| 2-substituted benzothiazole (5a, 5c) | Escherichia coli | 0.027 – 0.060 | [3] |

| 2-substituted benzothiazole (5a, 5c) | Bacillus licheniformis | 0.027 – 0.060 | [3] |

| 2-substituted benzothiazole (6) | Bacillus cereus | 0.031 | [3] |

| 2-substituted benzothiazole (6) | Staphylococcus aureus | 0.031 | [3] |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11a) | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | 0.10–0.25 | [2] |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11b) | S. aureus, L. monocytogenes | 0.15 | [2] |

| Pyrazole-thiazole hybrid of benzothiazole (63a) | B. subtilis | 0.0019 | [2] |

| Benzothiazole derivative (133) | S. aureus, E. coli | 0.078125 | [2] |

Mechanism of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still being elucidated. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some benzothiazole derivatives have been shown to inhibit dehydrosqualene synthase, an enzyme crucial for bacterial cell wall synthesis[2].

Experimental Protocol: Agar Diffusion Method for Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Materials:

-

Bacterial strains (e.g., Escherichia coli ATCC 8739, Bacillus licheniformis ATCC 14580, Bacillus cereus ATCC 11778, Staphylococcus aureus ATCC 6538P)[3]

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)[9]

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Sterile paper discs

-

Benzothiazole compounds of interest dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi)[9]

-

Negative control (solvent alone)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the benzothiazole compound (e.g., 100 µg) and place them on the inoculated agar surface[3].

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Synthesis of 2-Alkyl-Benzothiazoles

A common and efficient route for the synthesis of 2-alkyl-benzothiazoles involves the condensation of 2-aminothiophenol with aliphatic aldehydes, followed by oxidation.

Experimental Protocol: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles and subsequent oxidation

Materials:

-

2-aminothiophenol

-

Aliphatic aldehydes

-

4Å molecular sieves

-

Dichloromethane (CH2Cl2)

-

Silica gel supported pyridinium chlorochromate (PCC)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-aminothiophenol and an aliphatic aldehyde in CH2Cl2. Add 4Å molecular sieves to the mixture. Stir the reaction at room temperature for 1.5-2 hours[10]. This step typically yields the corresponding 2-alkyl-2,3-dihydrobenzo[d]thiazole.

-

Oxidation: The resulting 2-alkyl-2,3-dihydrobenzo[d]thiazole can then be oxidized to the desired 2-alkyl-benzothiazole using silica gel supported PCC[10].

Visualizing Cellular Pathways and Workflows

To better understand the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.

Caption: General experimental workflow for the synthesis and biological screening of 2-alkyl-benzothiazoles.

Caption: Proposed signaling pathway for the anti-inflammatory and apoptotic effects of 2-alkyl-benzothiazoles.

Conclusion

Long-chain 2-alkyl-benzothiazoles represent a promising class of compounds with diverse biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with established synthetic routes, make them attractive candidates for further investigation and development as novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these versatile molecules. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced efficacy and selectivity.

References

- 1. Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles | Semantic Scholar [semanticscholar.org]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of 2-substituted benzothiazoles | Radeva | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. jchr.org [jchr.org]

- 10. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]

2-dodecyl-1,3-benzothiazole CAS number and properties

An In-Depth Technical Guide to 2-Dodecyl-1,3-benzothiazole

This technical guide provides a comprehensive overview of this compound, a long-chain alkyl derivative of the benzothiazole heterocyclic system. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and potential applications of this compound.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₉NS | Calculated |

| Molecular Weight | 303.51 g/mol | Calculated |

| Appearance | Waxy solid or viscous liquid | Inferred from similar compounds |

| Melting Point | Estimated to be in the range of 40-50 °C | Based on the melting point of 2-(benzothiazol-2-ylthio)-N-dodecylacetamide (43-45 °C)[1] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated based on the boiling point of the parent benzothiazole (227-228 °C) and the added alkyl chain[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and hydrocarbons. | General solubility characteristics of long-chain alkylated heterocycles |

Synthesis of this compound

The synthesis of 2-alkyl-substituted benzothiazoles is well-documented in the scientific literature. A common and efficient method involves the condensation reaction between 2-aminothiophenol and a corresponding carboxylic acid or aldehyde.[3] For the synthesis of this compound, dodecanoic acid would be the appropriate starting material.

General Experimental Protocol: Condensation of 2-Aminothiophenol with Dodecanoic Acid

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzothiazoles.[3]

Materials:

-

2-Aminothiophenol

-

Dodecanoic acid

-

Methanesulfonic acid

-

Silica gel

-

Dichloromethane (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and dodecanoic acid (1.1 equivalents).

-

Catalyst Addition: To this mixture, add a heterogeneous catalyst of methanesulfonic acid supported on silica gel.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature of 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with dichloromethane. The solid catalyst is removed by filtration.

-

Purification: The organic filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Potential Applications

Benzothiazole derivatives are known for a wide range of industrial and pharmaceutical applications.[4] The presence of the long dodecyl chain in this compound suggests its utility in applications where surface activity and hydrophobicity are important.

Corrosion Inhibition

Long-chain alkylated heterocyclic compounds are often effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The benzothiazole moiety can adsorb onto the metal surface through the nitrogen and sulfur heteroatoms, forming a protective film. The hydrophobic dodecyl chain then acts as a barrier, repelling corrosive aqueous species.

Lubricant Additives

The long alkyl chain and the polar benzothiazole head group give this compound amphiphilic properties, making it a candidate for use as a lubricant additive. Such molecules can form boundary films on metal surfaces, reducing friction and wear under high-pressure conditions. Additionally, benzothiazole derivatives have been investigated as antioxidants in lubricating oils, preventing oxidative degradation at high temperatures.[1]

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the biological activity or interaction of this compound with specific signaling pathways. The primary areas of research for benzothiazole derivatives with long alkyl chains are in material science and industrial applications rather than pharmacology.

Conclusion

This compound is a molecule of interest due to its structural features that suggest potential applications as a corrosion inhibitor and lubricant additive. While specific physicochemical data and a dedicated CAS number are not widely reported, its synthesis can be readily achieved through established methods for 2-alkyl-benzothiazoles. Further research into the physical and performance characteristics of this compound is warranted to fully explore its utility in industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Dodecyl-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-dodecyl-1,3-benzothiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectral characteristics of analogous 2-alkyl-1,3-benzothiazole derivatives and the foundational benzothiazole structure. This guide also outlines a detailed experimental protocol for its synthesis, offering a foundational resource for researchers engaged in the study and application of benzothiazole compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (4 protons) | 7.30 - 8.10 | Multiplet | - |

| α-CH₂ | 3.15 | Triplet | 7.5 |

| β-CH₂ | 1.85 | Quintet | 7.5 |

| -(CH₂)₉- | 1.20 - 1.40 | Multiplet | - |

| Terminal CH₃ | 0.88 | Triplet | 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 175.0 |

| Aromatic Quaternary (C3a, C7a) | 153.5, 134.0 |

| Aromatic CH (C4, C5, C6, C7) | 121.0 - 126.0 |

| α-CH₂ | 35.0 |

| Alkyl Chain (-CH₂-) | 22.7 - 31.9 |

| Terminal CH₃ | 14.1 |

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N stretch (thiazole ring) | 1600 - 1620 | Medium |

| C=C stretch (aromatic) | 1450 - 1580 | Medium-Strong |

| C-H bend (aliphatic) | 1375, 1465 | Medium |

| C-H out-of-plane bend (aromatic) | 750 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Assignment |

| [M]⁺ | Molecular Ion |

| [M-C₁₁H₂₃]⁺ | Loss of undecyl radical |

| [C₇H₄NS]⁺ | Benzothiazole fragment |

Experimental Protocols

The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with dodecanoic acid or dodecanal. A general method is described below.[1][2]

Synthesis of this compound from 2-Aminothiophenol and Dodecanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and dodecanoic acid (1.1 equivalents).

-

Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent such as xylene. A catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a Lewis acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR, IR, and MS spectroscopy.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-alkyl-1,3-benzothiazoles.

References

In-depth Analysis of 2-Dodecyl-1,3-Benzothiazole's Antimicrobial Profile: A Technical Guide

Despite extensive investigation into the antimicrobial properties of the benzothiazole scaffold, specific data regarding the antimicrobial spectrum and activity of 2-dodecyl-1,3-benzothiazole remains elusive in the current body of scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of the antimicrobial characteristics of closely related benzothiazole derivatives, offering insights into the general antimicrobial potential of this class of compounds. The methodologies and potential mechanisms of action described herein are based on studies of various substituted benzothiazoles and can be considered as a foundational framework for the future evaluation of this compound.

Antimicrobial Spectrum of Benzothiazole Derivatives

Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzothiazole ring system.

Antibacterial Activity

Numerous studies have reported the antibacterial potential of benzothiazole derivatives against clinically relevant bacteria. For instance, various synthesized benzothiazole analogs have shown inhibitory effects against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative).[1][5][6] The minimum inhibitory concentration (MIC) values for these compounds can range from as low as 3.12 µg/mL to over 100 µg/mL, highlighting the structural dependency of their antibacterial potency.[1][6]

Antifungal Activity

In addition to their antibacterial properties, benzothiazole derivatives have also been investigated for their antifungal activity. Various analogs have shown efficacy against fungal strains such as Candida albicans, Candida tropicalis, Candida krusei, Aspergillus niger, and Aspergillus fumigatus.[1][4] The minimum inhibitory concentrations for antifungal activity also vary widely based on the specific chemical structure of the derivative.[1]

Table 1: Summary of Antimicrobial Activity for Various Benzothiazole Derivatives (Illustrative Data)

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| 2-Aryl-benzothiazoles | Staphylococcus aureus | 3.12 - 25 | [7] |

| Escherichia coli | 25 - >100 | [7] | |

| 2-Amino-benzothiazole Derivatives | Gram-positive bacteria | 3.12 - 6.25 | [1][2] |

| Gram-negative bacteria | 3.12 - >100 | [1][2] | |

| Candida albicans | 1.56 - 12.5 | [1] | |

| Aspergillus niger | 1.56 - 12.5 | [1] |

Note: This table presents a generalized summary from multiple sources on various benzothiazole derivatives and does not represent data for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of benzothiazole derivatives is typically evaluated using standardized methods such as broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Caption: Workflow for the agar disk diffusion assay.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for many benzothiazole derivatives is still under investigation, but several potential molecular targets have been proposed.

Inhibition of Essential Enzymes

One of the key proposed mechanisms is the inhibition of enzymes that are vital for microbial survival. For example, some benzothiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.

References

- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 5. Synthesis and antibacterial evaluation of a novel series of 2-(1,2-dihydro-3-oxo-3H-pyrazol-2-yl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Molecular Structure of 2-Dodecyl-1,3-benzothiazole: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular structure of benzothiazole derivatives, with a specific focus on 2-dodecyl-1,3-benzothiazole. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document extrapolates from established computational research on similar benzothiazole compounds to present a robust framework for its analysis.[1][2][[“]] This guide will be invaluable for researchers and professionals in drug development and materials science seeking to understand and predict the molecular properties of this class of compounds.

Introduction to Benzothiazoles

Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring system.[1] This core structure imparts a unique set of physicochemical properties, making benzothiazole derivatives valuable in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2] The biological activity is intrinsically linked to the molecule's three-dimensional structure and electronic properties. Theoretical and computational studies are therefore essential tools for elucidating these characteristics at the molecular level, providing insights that can guide the design of novel therapeutic agents and materials.

Theoretical and Computational Methodologies

The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.[2]

Experimental Protocols:

A typical computational study of a benzothiazole derivative involves the following key steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common approach is to use the B3LYP functional with a suitable basis set, such as 6-311G(d,p).[1] For a flexible molecule like this compound, a conformational analysis is crucial. This involves systematically rotating the rotatable bonds (particularly in the dodecyl chain) to identify the global minimum energy structure.[1]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of kinetic stability; a larger gap suggests lower reactivity.[1]

-

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

-

-

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose and the results can be compared with experimental NMR data.[2][[“]]

Logical Workflow for Theoretical Analysis:

Caption: Workflow for theoretical molecular structure analysis.

Predicted Molecular Properties of this compound

Based on studies of similar benzothiazole derivatives, we can anticipate the following quantitative data for this compound. The values presented in the tables below are hypothetical and serve as a representative example of the data that would be obtained from a rigorous computational study.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole) | ~1.74 Å |

| C=N (thiazole) | ~1.37 Å | |

| C-N (thiazole) | ~1.39 Å | |

| C-C (benzene) | ~1.39 - 1.41 Å | |

| C-C (dodecyl) | ~1.53 - 1.54 Å | |

| Bond Angle | C-S-C (thiazole) | ~88° |

| S-C-N (thiazole) | ~115° | |

| C-N-C (thiazole) | ~110° | |

| Dihedral Angle | Benzothiazole-Dodecyl | Variable (conformational flexibility) |

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicator of chemical reactivity and stability[1] |

| Dipole Moment | ~ 2.5 Debye | Influences solubility and intermolecular interactions |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |

Visualization of Key Molecular Features

The following diagram illustrates the key components of the this compound molecule and the focus of theoretical analysis.

Caption: Key structural features of this compound.

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for understanding the molecular structure and properties of this compound. By employing methodologies such as Density Functional Theory, researchers can gain detailed insights into its geometry, electronic structure, and potential reactivity. This knowledge is crucial for the rational design of new benzothiazole derivatives with tailored biological activities and material properties, thereby accelerating the drug discovery and development process. The protocols and expected data presented in this guide offer a solid foundation for initiating and interpreting such theoretical investigations.

References

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of 2-Dodecyl-1,3-benzothiazole

Introduction

2-substituted benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these molecules is of considerable interest in medicinal chemistry and drug development.[1][4][5] This application note details a one-pot synthesis of 2-dodecyl-1,3-benzothiazole, a derivative with a long alkyl chain that may confer specific lipophilic characteristics beneficial for biological applications. The described protocol is based on the condensation reaction between 2-aminothiophenol and dodecanal, a common and efficient method for constructing the 2-substituted benzothiazole scaffold.[3][5] Various synthetic strategies have been developed for this class of compounds, often focusing on green chemistry principles to minimize environmental impact through the use of non-toxic catalysts, solvent-free conditions, and efficient reaction protocols.[5][6][7]

General Reaction Scheme

The fundamental reaction for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde.[3][4] The reaction proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization and subsequent oxidation to yield the final benzothiazole product.[3][4]

-

Step 1: Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of dodecanal.

-

Step 2: Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion.

-

Step 3: Oxidation: The resulting dihydrobenzothiazole intermediate is oxidized to the aromatic this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a generalized one-pot synthesis of this compound using an acid catalyst. Researchers may need to optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials and Reagents:

-

2-Aminothiophenol

-

Dodecanal

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA), acetic acid, or a solid-supported acid catalyst)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) and dodecanal (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 mmol of PTSA).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid catalyst, followed by washing with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product, this compound, by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the one-pot synthesis of 2-substituted benzothiazoles, which are applicable to the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [1] |

| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 min | 67-96 | [3] |

| L-proline | Solvent-free (Microwave) | N/A | N/A | Good to Moderate | [8] |

| SiO₂–HNO₃ | Solvent-free | Shaking | 2-4 h | 83-98 | [1] |

| TiO₂ NPs/H₂O₂ | Daylight | N/A | 5-27 min | 90-97 | [1] |

Signaling Pathway and Logical Relationship Diagram

The synthesis of this compound from 2-aminothiophenol and dodecanal follows a clear logical progression of chemical transformations.

Caption: Key steps in the formation of this compound.

The one-pot synthesis of this compound via the condensation of 2-aminothiophenol and dodecanal is an efficient and versatile method. A variety of catalytic systems can be employed, offering flexibility in terms of reaction conditions and adherence to green chemistry principles. The provided protocol serves as a foundational procedure that can be optimized for high yields and purity, making this class of compounds readily accessible for further research and development in the pharmaceutical and material science fields.

References

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 6. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 2-dodecyl-1,3-benzothiazole

Introduction

Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The compound 2-dodecyl-1,3-benzothiazole, a member of this class, is a subject of investigation for its potential antimicrobial efficacy. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial potential of any new agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[5][6][7]

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate.[4][8] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, typically indicated by turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[9] This method allows for the efficient testing of multiple compounds against various microorganisms simultaneously.

Experimental Protocol: Broth Microdilution Method

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

1. Materials and Reagents

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution

-

Microorganisms: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028) and clinical isolates.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.

-

Equipment:

2. Preparation of Reagents

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in DMSO. The final concentration of DMSO in the wells should not exceed 1%, as it can inhibit microbial growth.

-

Bacterial Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[10]

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Dilute this adjusted suspension 1:100 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

3. Assay Procedure

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column (Column 1).

-

Compound Addition: Add 200 µL of the prepared working solution of the test compound to the wells in Column 1.

-

Serial Dilution:

-

Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2.

-

Mix the contents of Column 2 thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution process across the plate to Column 10.

-

After mixing in Column 10, discard 100 µL. This results in a final volume of 100 µL in each well from Column 1 to 10, with serially diluted concentrations of the compound.[11]

-

-

Controls:

-

Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.

-

Column 12 (Sterility Control): Add 100 µL of broth. This well will not be inoculated.

-

-

Inoculation: Add 100 µL of the standardized bacterial suspension (prepared in step 2.2) to all wells from Column 1 to Column 11. Do not inoculate Column 12. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[4][10]

4. Interpretation of Results

-

After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well indicates bacterial growth.[9]

-

The Sterility Control (Column 12) should be clear (no growth).

-

The Growth Control (Column 11) should be turbid, confirming the viability of the microorganism.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the broth microdilution MIC assay.

Caption: Workflow for MIC determination using the broth microdilution method.

Serial Dilution in 96-Well Plate

This diagram visualizes the serial dilution process across a single row of a microtiter plate.

Caption: Visualization of the two-fold serial dilution process in a 96-well plate.

Data Presentation

While specific MIC data for this compound is not widely published, the table below presents representative MIC values for other antimicrobial benzothiazole derivatives against common pathogens to illustrate how results should be tabulated. Researchers should replace this data with their experimentally determined values.

| Microorganism | Strain | Compound Type | MIC (µM) | Reference |

| Staphylococcus aureus | (Various) | Pyrazolone-substituted benzothiazole | 0.025 mM (25 µM) | [12] |

| Staphylococcus aureus | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |

| Escherichia coli | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |

| Pseudomonas aeruginosa | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |

| Saccharomyces cerevisiae | (Various) | Furan-substituted benzothiazole | 3.13 µM | [1] |

| Bacillus subtilis | (Various) | Pyrrolobenzothiazole derivative | 4-20 µmol/L | [2] |

| Candida albicans | (Various) | Pyrrolobenzothiazole derivative | 4-20 µmol/L | [2] |

Note: The values presented are for structurally related compounds and should be used for illustrative purposes only.

References

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]

- 5. eucast: MIC determination [eucast.org]

- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Testing the Antifungal Activity of Hydrophobic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the antifungal activity of hydrophobic compounds, a critical step in the discovery and development of new antifungal agents. Given the inherent challenge of poor aqueous solubility of these compounds, specialized methods are required to ensure accurate and reproducible results. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

Introduction

Hydrophobic compounds, such as essential oils, synthetic small molecules, and certain natural products, represent a promising source of novel antifungal agents. Their lipophilic nature allows them to readily interact with and disrupt fungal cell membranes, a key mechanism of antifungal action.[1][2] However, this same property presents a significant hurdle for in vitro susceptibility testing, which is typically conducted in aqueous-based culture media.

The protocols outlined below address the challenges of solubilizing and testing hydrophobic compounds against a variety of fungal pathogens. They include the widely used broth microdilution method, adapted for hydrophobic compounds, and the vapor phase assay, which is particularly suitable for volatile agents.

General Considerations for Handling Hydrophobic Compounds

Proper handling and solubilization are paramount to obtaining meaningful data. The choice of solvent and its final concentration in the assay can significantly impact fungal growth and the apparent activity of the test compound.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing hydrophobic compounds for biological assays.[3] It is crucial to use the lowest possible concentration of DMSO, as it can exhibit toxicity to fungal cells at higher concentrations. A solvent toxicity control should always be included in the experimental setup.

-

Emulsification: For compounds that are difficult to dissolve, creating a stable emulsion using non-fungitoxic surfactants like Tween 80 or Tween 20 can be an effective strategy. The concentration of the surfactant should be carefully optimized and controlled for.

-

Nano-encapsulation: Advanced delivery systems, such as nano-encapsulation, can improve the stability and efficacy of hydrophobic compounds in aqueous environments.[1][4]

Experimental Protocols

Broth Microdilution Method for Hydrophobic Compounds

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][5][6] The following protocol is adapted for hydrophobic compounds and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12]

Materials:

-

Test hydrophobic compound

-

Fungal isolate(s)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Solvent (e.g., DMSO)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Negative control (medium alone)

-

Solvent control (medium with the highest concentration of solvent used)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time.

-

Harvest the fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. This can be verified using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Dissolve the hydrophobic compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of the solvent should typically not exceed 1% (v/v).[3]

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the test compound dilutions, positive control, and solvent control.

-

Seal the plates and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[9]

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Presentation:

The results of the broth microdilution assay should be summarized in a table format.

| Compound | Fungal Species | MIC (µg/mL) |

| Test Compound A | Candida albicans | 16 |

| Test Compound A | Aspergillus fumigatus | 32 |

| Fluconazole | Candida albicans | 2 |

| Amphotericin B | Aspergillus fumigatus | 1 |

Vapor Phase Antifungal Activity Assay

This method is particularly useful for volatile hydrophobic compounds, such as essential oils, as it assesses their activity through the vapor phase, mimicking potential applications in fumigation or atmospheric disinfection.[13][14][15][16][17][18]

Materials:

-

Test volatile hydrophobic compound

-

Fungal isolate(s)

-

Sterile Petri dishes (90 mm)

-

Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

-

Sterile filter paper discs (e.g., 6 mm diameter)

-

Micropipette

-

Parafilm

Procedure:

-

Preparation of Fungal Plates:

-

Pour the sterile agar medium into the Petri dishes and allow it to solidify.

-

Inoculate the center of the agar plate with a specific amount of fungal spores or a small plug of mycelium from a fresh culture.

-

-

Application of Test Compound:

-

Place a sterile filter paper disc on the inside of the lid of the Petri dish.

-

Apply a known volume of the volatile hydrophobic compound onto the filter paper disc.

-

-

Incubation:

-

Seal the Petri dish with parafilm to prevent the escape of the volatile compounds.

-

Incubate the plates in an inverted position at the optimal temperature for fungal growth.

-

A control plate with a filter paper disc treated with a sterile solvent or water should be included.

-

-

Measurement of Fungal Growth Inhibition:

-

Measure the diameter of the fungal colony in both the test and control plates at regular intervals (e.g., every 24 hours) until the control plate is fully covered with mycelium.

-

Calculate the percentage of growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the test plate.

-

-

Data Presentation:

The results of the vapor phase assay can be presented in a table showing the percentage of inhibition at different time points and concentrations.

| Compound | Concentration (µL/plate) | Fungal Species | Inhibition (%) after 48h |

| Test Compound B | 10 | Penicillium chrysogenum | 75 |

| Test Compound B | 20 | Penicillium chrysogenum | 100 |

Visualizations

Caption: Workflow for Broth Microdilution Assay.

Caption: Workflow for Vapor Phase Antifungal Assay.

Caption: General Mechanisms of Hydrophobic Antifungals.

References

- 1. Essential Oils: Antifungal activity and study methods | Moroccan Journal of Agricultural Sciences [techagro.org]

- 2. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Antifungal Activity of Essential Oils as Determined by Different Screening Methods | Semantic Scholar [semanticscholar.org]

Application Note: Purification of 2-Dodecyl-1,3-Benzothiazole by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 2-dodecyl-1,3-benzothiazole using silica gel column chromatography. The methodology is designed to separate the target compound from potential impurities generated during synthesis.

Introduction

This compound is a heterocyclic compound with a long alkyl chain, rendering it significantly non-polar. Column chromatography is a fundamental and widely used technique for the purification of such compounds in organic synthesis.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] For non-polar compounds like this compound, a polar stationary phase, such as silica gel, is typically employed in conjunction with a non-polar mobile phase. The separation is achieved as more polar impurities adhere more strongly to the stationary phase, while the less polar target compound travels down the column more rapidly with the eluent.

Data Presentation

The successful purification of this compound by column chromatography is dependent on the careful selection of several parameters. The following table summarizes the recommended starting conditions for this purification.

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard, polar adsorbent suitable for the separation of non-polar to moderately polar compounds.[2] |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar solvent system where the polarity can be gradually increased to elute the target compound and then any more polar impurities.[1][2] |

| Initial Eluent Composition | 100% Hexane | To elute very non-polar impurities first. |

| Elution Gradient | 0% to 10% Ethyl Acetate in Hexane | A gradual increase in polarity allows for the selective elution of the target compound. |

| Target Rf Value | 0.3 - 0.4 (in 5% Ethyl Acetate/Hexane) | An optimal Rf in this range on a TLC plate generally leads to good separation on a column.[1] |

| Column Dimensions | Dependent on sample size (e.g., 20-50:1 adsorbent to sample weight ratio)[2] | A higher ratio of adsorbent to sample provides better separation for closely related impurities.[2] |

| Detection Method | UV lamp (254 nm) for TLC analysis | Benzothiazole derivatives are typically UV active, allowing for easy visualization on TLC plates. |

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

3.1. Materials and Reagents

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel or gradient mixer

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

3.2. Column Preparation (Slurry Method)

-

Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in 100% hexane. The amount of silica should be approximately 20-50 times the weight of the crude sample.[2]

-

Gently pour the slurry into the column. Use additional hexane to rinse any remaining silica from the beaker into the column.

-

Continuously tap the side of the column to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to allow some solvent to drain, which will help in the packing process. Never let the top of the silica gel run dry.

-

Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disruption during sample and eluent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

3.3. Sample Loading

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

-

Add a small amount of the initial eluent (100% hexane) and allow it to be absorbed into the silica bed to wash any remaining sample from the column walls onto the silica.

3.4. Elution and Fraction Collection

-

Carefully fill the column with the initial eluent (100% hexane).

-

Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).

-

Start collecting fractions in separate tubes or flasks.

-

Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate in hexane. A stepwise or linear gradient can be employed.

-

Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate in hexane) and visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound (as determined by TLC).

3.5. Product Isolation

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualization

The following diagrams illustrate the key workflows and relationships in the purification process.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-dodecyl-1,3-benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol and predicted fragmentation pattern for the analysis of 2-dodecyl-1,3-benzothiazole using electron ionization mass spectrometry (EI-MS). The information herein is intended to guide researchers in identifying this compound and understanding its behavior under typical EI-MS conditions. The fragmentation analysis is based on established principles of mass spectrometry, including benzylic cleavage and the McLafferty rearrangement.

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern characterized by cleavage of the long alkyl chain. The molecular ion peak is anticipated, though its abundance may vary. The primary fragmentation pathways are predicted to be benzylic cleavage and a McLafferty-type rearrangement.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: The bond between the benzothiazole ring and the dodecyl chain is a likely site of cleavage. This is due to the stability of the resulting benzothiazolyl-methyl cation. This fragmentation is expected to produce a prominent ion.

-

McLafferty Rearrangement: The long dodecyl chain provides the necessary geometry for a McLafferty rearrangement to occur. This involves the transfer of a gamma-hydrogen from the alkyl chain to the benzothiazole ring, followed by the elimination of a neutral alkene molecule. This rearrangement is a common fragmentation pathway for long-chain alkyl-substituted aromatic and heterocyclic compounds.

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Predicted Relative Abundance | Fragment Structure | Fragmentation Pathway |

| 303 | Moderate | [M]•+ (Molecular Ion) | - |

| 148 | Base Peak | C₈H₆NS⁺ | Benzylic Cleavage |

| 176 | Significant | C₁₀H₁₀NS⁺ | McLafferty Rearrangement |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for acquiring an EI-MS spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount (approximately 0.1-1 mg) of purified this compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

The final concentration should be approximately 10-100 µg/mL.

-

Ensure the sample is fully dissolved and free of any particulate matter. Filtration may be necessary if any solid is present.

2. Instrument Parameters:

The following are typical instrument settings for EI-MS analysis. These may need to be optimized depending on the specific instrument being used.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-250 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Mass Range | m/z 50-500 |

| Scan Speed | 1000-2000 amu/s |

| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) |

3. Data Acquisition:

-

Introduce the prepared sample into the mass spectrometer via the chosen inlet system.

-

If using a direct insertion probe, the sample is placed in a capillary tube and gradually heated to facilitate volatilization into the ion source.

-

If using a GC inlet, an appropriate GC method must be developed to ensure the compound elutes as a sharp peak.

-

Acquire the mass spectrum over the specified mass range.

4. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragments in the table above.

-

Use the major fragment ions to confirm the structure of the compound.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathways of this compound under electron ionization.

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental process is depicted below.

Caption: Workflow for MS analysis of small molecules.

Application Notes and Protocols for Assessing the Efficacy of 2-dodecyl-1,3-benzothiazole as a Biocide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biocidal efficacy of 2-dodecyl-1,3-benzothiazole, a lipophilic benzothiazole derivative. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for specific research needs.

Introduction

This compound is a heterocyclic compound with a long alkyl chain, suggesting potential for membrane disruption and activity against a broad spectrum of microbes. Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. Their mechanisms of action are multifaceted, often involving the inhibition of essential microbial enzymes such as DNA gyrase and dihydroorotase, and the induction of apoptosis. This document provides detailed protocols to quantify the biocidal activity of this compound against relevant bacterial and fungal strains.

Data Presentation

Quantitative data from the following experimental protocols should be systematically recorded and presented in tabular format for clear interpretation and comparison.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |

| Escherichia coli (ATCC 25922) | |||

| Staphylococcus aureus (ATCC 29213) | |||

| Pseudomonas aeruginosa (ATCC 27853) | |||

| Bacillus subtilis (ATCC 6633) | |||

| Positive Control (e.g., Ciprofloxacin) |

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) |

| Candida albicans (ATCC 10231) | |||

| Aspergillus niger (ATCC 16404) | |||

| Positive Control (e.g., Fluconazole) |

Experimental Protocols

Due to the hydrophobic nature of this compound, careful consideration must be given to its solubilization to ensure accurate and reproducible results.

Preparation of Stock Solution

-

Solvent Selection : Given the long dodecyl chain, this compound is expected to be poorly soluble in aqueous media. A suitable organic solvent such as dimethyl sulfoxide (DMSO) should be used to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Procedure :

-

Accurately weigh the required amount of this compound.

-

Dissolve in the appropriate volume of DMSO.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL for bacteria)

-

Stock solution of this compound

-

Positive control antibiotic/antifungal

-

Solvent control (DMSO)

Protocol:

-

Dispense 100 µL of sterile growth medium into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well.

-

Include a positive control (standard antimicrobial), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast or 72 hours for molds.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-